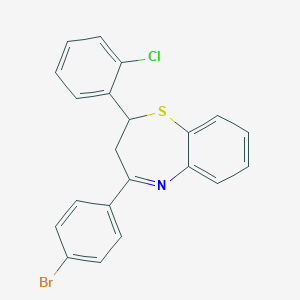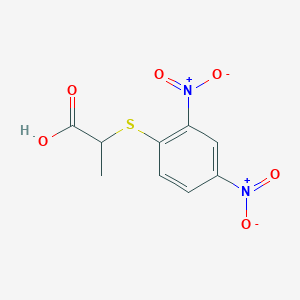
3-(4-bromophenyl)-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-2H-1,4-benzothiazine is not fully understood, but it is believed to involve interactions with various molecular targets in the body. Benzothiazine derivatives have been reported to interact with receptors such as dopamine, serotonin, and adenosine receptors, as well as enzymes such as monoamine oxidase and phosphodiesterase. These interactions could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression, which could ultimately affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-2H-1,4-benzothiazine have not been extensively studied. However, benzothiazine derivatives have been reported to exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. These effects could be attributed to the interactions with molecular targets such as receptors and enzymes, which could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-bromophenyl)-2H-1,4-benzothiazine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its lack of specificity towards molecular targets.
Orientations Futures
There are several future directions for the research on 3-(4-bromophenyl)-2H-1,4-benzothiazine. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its interactions with molecular targets. Secondly, the potential applications of this compound in medicinal chemistry, pharmacology, and materials science should be further explored. Thirdly, the synthesis of novel benzothiazine derivatives with improved properties should be investigated. Lastly, the toxicity and safety of this compound should be thoroughly evaluated to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-2H-1,4-benzothiazine involves the condensation of 4-bromoaniline and 2-cyanobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom in 4-bromoaniline with the thiol group in 2-cyanobenzenethiol, followed by cyclization to form the benzothiazine ring. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(4-bromophenyl)-2H-1,4-benzothiazine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, benzothiazine derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. In pharmacology, benzothiazine derivatives have been studied for their interactions with various receptors and enzymes, which could lead to the development of novel drugs. In materials science, benzothiazine derivatives have been investigated for their optical and electronic properties, which could be useful in the development of organic semiconductors and sensors.
Propriétés
Nom du produit |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
|---|---|
Formule moléculaire |
C14H10BrNS |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10BrNS/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2 |
Clé InChI |
APQFMGFLOSZLSR-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
SMILES canonique |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)

![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)